
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H8ClIN2O and a molecular weight of 358.562 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, along with a phenyl group and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 4-chloropyridine with iodine in the presence of a suitable catalyst to introduce the iodine atom at the 3-position of the pyridine ring . The resulting intermediate is then reacted with phenyl isocyanate to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile intermediate for various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in cellular processes .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Iodo-4-methoxy-pyridin-2-ylamine: Another pyridine derivative with potential biological activities.
Uniqueness
4-Chloro-3-iodo-N-phenylpyridine-2-carboxamide is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a phenyl group and a carboxamide functional group. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
206193-53-5 |
|---|---|
分子式 |
C12H8ClIN2O |
分子量 |
358.56 g/mol |
IUPAC 名称 |
4-chloro-3-iodo-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H8ClIN2O/c13-9-6-7-15-11(10(9)14)12(17)16-8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI 键 |
ZCPNOADKXXNUAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


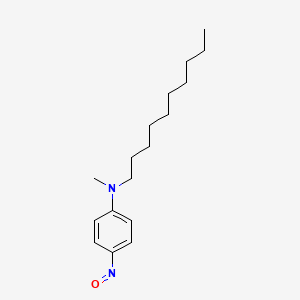
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)
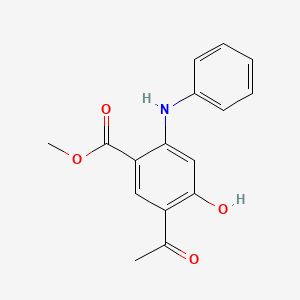
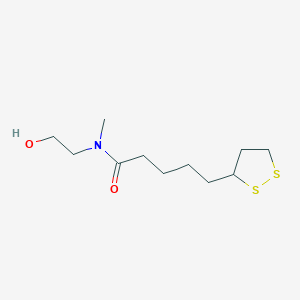

![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
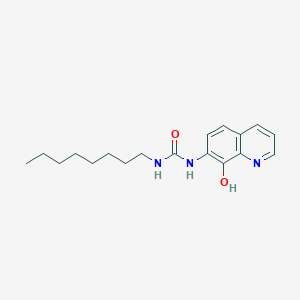


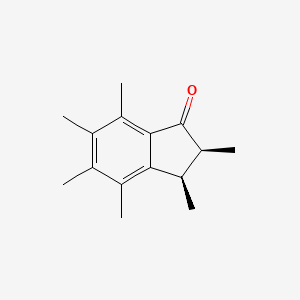
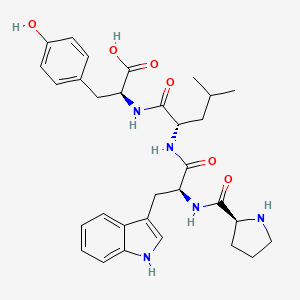
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
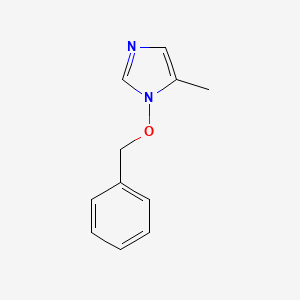
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
